molecular formula C17H17ClN2O5 B4035498 2-(4-chloro-2-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)propanamide

2-(4-chloro-2-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)propanamide

Cat. No.: B4035498
M. Wt: 364.8 g/mol
InChI Key: GTYSCROAJOBLEL-UHFFFAOYSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)propanamide is a synthetic organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)propanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-chloro-2-methylphenol: This can be achieved through the chlorination of 2-methylphenol.

    Formation of 4-chloro-2-methylphenoxyacetic acid: This involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid under basic conditions.

    Synthesis of 2-(4-chloro-2-methylphenoxy)propanoic acid: This step includes the esterification of 4-chloro-2-methylphenoxyacetic acid with propanol, followed by hydrolysis.

    Coupling with 2-methoxy-4-nitroaniline: The final step involves the coupling of 2-(4-chloro-2-methylphenoxy)propanoic acid with 2-methoxy-4-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-2-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Ammonia (NH₃), thiols (R-SH)

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Amino derivatives

    Substitution: Various substituted phenoxy derivatives

Scientific Research Applications

2-(4-chloro-2-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)propanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)propanamide involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating enzymatic activity, leading to altered biochemical pathways.

    Interacting with receptors: Modulating receptor activity, which can influence cellular signaling and physiological responses.

    Disrupting cellular processes: Affecting cell membrane integrity, protein synthesis, or other critical cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-2-methylphenoxy)-N-(2-methoxyphenyl)propanamide
  • 2-(4-chloro-2-methylphenoxy)-N-(4-nitrophenyl)propanamide
  • 2-(4-chloro-2-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)butanamide

Uniqueness

2-(4-chloro-2-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-(2-methoxy-4-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O5/c1-10-8-12(18)4-7-15(10)25-11(2)17(21)19-14-6-5-13(20(22)23)9-16(14)24-3/h4-9,11H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYSCROAJOBLEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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